1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate is a synthetic organic compound characterized by a 1,3-dioxoisoindole core linked to an acetamido group and a 4-methylpentanoate ester. The isoindole-1,3-dione moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and π-π interactions . The acetamido substituent enhances solubility and metabolic stability, while the 4-methylpentanoate ester may influence lipophilicity and bioavailability.
Properties
Molecular Formula |
C16H18N2O5 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19) |
InChI Key |
PPZQFXXYBUTKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as toluene and catalysts like imidazole, with the reaction mixture being heated to around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity and consistency required for commercial applications .
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes transformations at three reactive sites:
Isoindole Core
-
Oxidation : Susceptible to ring-opening under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), yielding phthalic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxo groups to diols, altering pharmacological activity .
Acetamido Group
-
Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamido group, forming a free amine intermediate .
-
Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form tertiary amides under mild conditions .
Ester Moiety
-
Saponification : NaOH/EtOH converts the ester to a carboxylic acid (pH-dependent) .
-
Transesterification : Methanol/H₂SO₄ substitutes the ester group with a methyl ester .
Table 2: Degradation Pathways
| Condition | Degradation Product | Half-Life (25°C) | Mechanism |
|---|---|---|---|
| Aqueous pH 1.0 | 2-Acetamido-4-methylpentanoic acid + Phthalic acid | 2.5 hrs | Acid hydrolysis |
| Aqueous pH 13.0 | Sodium carboxylate + Isoindole fragments | 1.8 hrs | Base hydrolysis |
| UV light (254 nm) | Cross-linked dimers | 6 hrs | Photolytic cyclization |
| 80°C (dry) | Dehydrated isoindole derivatives | 48 hrs | Thermal decomposition |
Catalytic and Biological Interactions
-
PDE4 inhibition : The isoindole scaffold binds to PDE4’s catalytic domain, with IC₅₀ values of 12–18 nM in enzymatic assays .
-
TNF-α suppression : Reduces TNF-α production in macrophages (EC₅₀ = 0.8 µM) via cAMP-PKA pathway modulation .
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Ester Hydrolysis Rate (k, ×10⁻³ min⁻¹) | Amide Hydrolysis Stability | PDE4 Inhibition (IC₅₀, nM) |
|---|---|---|---|
| Target compound | 3.2 ± 0.4 | Moderate (pH 7.4) | 14.5 ± 1.2 |
| N-Phthaloyl-leucine methyl ester | 5.1 ± 0.6 | Low | 22.3 ± 2.1 |
| 1,3-Dioxoisoindoline-2-acetic acid | N/A | High | 89.4 ± 4.7 |
Industrial-Scale Optimization
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: In the industrial sector, it is used in the production of polymer additives, herbicides, and dyes.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Differences
- Apremilast vs. Target Compound: Apremilast’s ethoxy-methoxyphenyl and sulfonyl groups confer specificity for PDE4 inhibition, whereas the target compound’s 4-methylpentanoate ester may prioritize membrane permeability over target binding .
- TID46 vs.
- Carboxylic Acid vs. Ester Derivatives: The carboxylic acid in (3R)-3-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid () increases hydrophilicity compared to the target compound’s ester, which may prolong half-life but reduce aqueous solubility .
Biological Activity
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 336.35 g/mol. Its structure features a complex arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O5 |
| Molecular Weight | 336.35 g/mol |
| IUPAC Name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate |
| Melting Point | Not specified |
The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, leading to apoptosis in cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Anti-inflammatory Properties : Research indicated that this compound could reduce inflammation markers in vitro by inhibiting the NF-kB pathway. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : In animal models, the compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in neural tissues .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoindoline derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-(1,3-dioxoisoindolin-2-yl)propanamide | Anticancer, anti-inflammatory |
| 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl acetate | Moderate cytotoxicity |
Q & A
Basic: What are the optimal synthetic routes for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamido-4-methylpentanoate?
The synthesis typically involves multi-step routes starting with isoindole derivatives and amino acid precursors. For example:
- Step 1 : Coupling of phthalimide derivatives with activated esters (e.g., methanesulfonyl chloride) under anhydrous conditions in aprotic solvents like DMF .
- Step 2 : Amidation of intermediates with 2-acetamido-4-methylpentanoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) to ensure high yields .
- Optimization : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane for acylation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical .
Basic: How should researchers handle and store this compound to ensure stability?
- Storage : Store in amber vials at –20°C to prevent photodegradation, as isoindole derivatives are light-sensitive .
- Stability : Neutral pH buffers (pH 6–8) are preferred; avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the acetamide or isoindole moieties .
- Handling : Use inert atmosphere (N₂/Ar) during weighing to minimize moisture absorption, given limited aqueous solubility .
Basic: What analytical techniques are recommended for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm), carbonyl groups (δ 165–175 ppm), and methylpentanoate side chains .
- FTIR : Identify C=O stretches (~1700 cm⁻¹ for isoindole dione) and amide N–H bends (~3300 cm⁻¹) .
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
Advanced: How can researchers resolve discrepancies in solubility data across studies?
- Method : Use a tiered solubility screen:
- Polar solvents : DMSO for stock solutions; dilute in PBS for aqueous testing.
- Co-solvents : Test surfactants (e.g., Tween-80) or cyclodextrins to enhance water solubility .
- Quantitative Analysis : UV-Vis spectroscopy or HPLC to measure solubility limits under varying pH/temperature .
Advanced: What biochemical assays are suitable for studying its mechanism of action?
- Enzyme Inhibition : Fluorometric assays for monoamine oxidase (MAO) activity, given structural similarity to MAO inhibitors .
- Cellular Models : Use HEK-293 or HepG2 cells to assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for apoptotic markers) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity to putative protein targets .
Advanced: How can QSAR models aid in designing derivatives with enhanced activity?
- Descriptor Selection : Use molecular weight, logP, and electron-withdrawing group positions to correlate with bioactivity .
- Validation : Train models on existing isoindole derivatives with known IC₅₀ values (e.g., MAO inhibition) and validate via leave-one-out cross-validation .
- Synthetic Prioritization : Focus on derivatives with modified acetamide side chains or substituted isoindole rings to optimize potency .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina to simulate binding to MAO-B or cytochrome P450 enzymes, guided by crystallographic data .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .
- ADMET Prediction : SwissADME to forecast pharmacokinetics (e.g., blood-brain barrier penetration) .
Advanced: How to address conflicting toxicity data in preclinical studies?
- In Vitro Screening : Ames test for mutagenicity and hERG assay for cardiotoxicity .
- Dose-Response Analysis : Establish LD₅₀ in zebrafish embryos or Caenorhabditis elegans for acute toxicity .
- Metabolite Profiling : LC-MS to identify toxic degradation products (e.g., free phthalimide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
